3,5-Dichlorobenzenesulfonyl chloride
Overview
Description
3,5-Dichlorobenzenesulfonyl chloride is an organic compound with the chemical formula C6H3Cl3O2S. It is a colorless to pale yellow solid with a pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of sulfonyl chloride derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzenesulfonyl chloride can be synthesized by reacting sulfuryl chloride (SO2Cl2) with 3,5-dichlorophenol. The reaction is typically carried out under controlled conditions where sulfuryl chloride is gradually added to 3,5-dichlorophenol, and the mixture is stirred and heated to obtain the target product .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and stored under an inert atmosphere to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorobenzenesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .
Common Reagents and Conditions:
Amines: Reacts with amines to form sulfonamides under mild conditions.
Alcohols: Reacts with alcohols to form sulfonate esters, typically in the presence of a base.
Thiols: Reacts with thiols to form sulfonothioates under basic conditions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3,5-Dichlorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichlorobenzenesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonyl derivatives, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
- 3,5-Difluorobenzenesulfonyl chloride
- 3,5-Dimethoxybenzoyl chloride
- 3,5-Dinitrobenzyl chloride
- 2,5-Dichlorobenzenesulfonyl chloride
Comparison: 3,5-Dichlorobenzenesulfonyl chloride is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity compared to other sulfonyl chlorides. This makes it a valuable reagent in organic synthesis for the preparation of various sulfonyl derivatives .
Properties
IUPAC Name |
3,5-dichlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQINMKOSOUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334940 | |
Record name | 3,5-Dichlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-21-5 | |
Record name | 3,5-Dichlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichlorobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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